molecular formula C14H11NO4 B3154540 (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 77869-23-9

(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3154540
CAS No.: 77869-23-9
M. Wt: 257.24 g/mol
InChI Key: CTSHCGPEGPIFMN-CMDGGOBGSA-N
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Description

(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 5-methylfuran-2-yl group at the β-position and a 4-nitrophenyl group at the α-position of the propenone backbone. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their applications in materials science, such as nonlinear optics . The nitro group (-NO₂) on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methylfuran moiety contributes to π-conjugation and steric effects.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSHCGPEGPIFMN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfurfural and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the nitrophenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: 3-(5-Methylfuran-2-yl)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Halogenated derivatives of the nitrophenyl ring.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone derivatives.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including anticancer and antiviral treatments.

    Industry: It can be used in the development of new materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Chalcone derivatives exhibit significant variability in biological and physical properties based on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties Biological Activity Reference
Target Compound 5-Methylfuran-2-yl, 4-nitrophenyl C₁₄H₁₁NO₄ 257.24* High polarity due to -NO₂; moderate solubility in polar solvents Not explicitly reported; inferred antimicrobial potential -
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 4-Methoxyphenyl C₁₆H₁₃NO₄ 283.28 Lower polarity (-OCH₃); higher melting point (~200°C) Antifungal (e.g., vs. Trichophyton rubrum)
(2E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one 5-Methylthiophen-2-yl C₁₄H₁₁NO₃S 273.31 Enhanced π-conjugation (S vs. O); higher molecular weight Potential optoelectronic applications
(2E)-1-(4’-aminophenyl)-3-phenylprop-2-en-1-one 4-Aminophenyl C₁₅H₁₃NO 223.27 Electron-donating (-NH₂); improved solubility Antifungal (MIC = 0.07 µg/mL)
(2E)-1-[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one Triazole, 4-methoxyphenyl C₂₀H₁₆N₄O₄ 392.37 Rigid triazole ring; high melting point (231.7–236.9°C) Leishmanicidal activity

*Calculated based on structural analogs.

Key Observations:
  • Electron Effects: The 4-nitrophenyl group increases electrophilicity, enhancing reactivity in nucleophilic additions compared to methoxy or amino-substituted analogs .
  • Solubility: Hydroxyl or amino groups (e.g., in ’s 4-hydroxyphenyl analog) improve aqueous solubility via hydrogen bonding, whereas nitro or methyl groups reduce it .
  • Thermal Stability : Bulky substituents (e.g., triazole in ) raise melting points due to restricted molecular motion .

Biological Activity

Overview of the Compound

(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound that exhibits a variety of biological activities. Chalcones are characterized by their aromatic ketone structures and are known for their potential therapeutic applications due to their diverse pharmacological properties. This specific compound features a furan ring substituted with a methyl group and a nitrophenyl group, which enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-methylfurfural and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures, allowing for the formation of the desired chalcone structure.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory mediators, which can be beneficial in treating inflammatory conditions.

Antimicrobial Activity

This compound has also shown antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in oxidative stress and inflammation pathways:

  • Molecular Targets : It interacts with enzymes and receptors linked to oxidative stress and inflammation.
  • Pathways Involved : The compound may inhibit COX and LOX activities, reducing inflammatory mediator production while scavenging free radicals to protect cells from oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with similar chalcones:

Compound NameStructure FeaturesBiological Activity
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMethoxy group instead of furan ringModerate anti-inflammatory effects
(2E)-3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneHydroxy group instead of furan ringEnhanced antioxidant properties

The presence of the furan ring in this compound imparts unique electronic and steric properties that influence its reactivity and biological activity, distinguishing it from other chalcone derivatives.

Case Studies

A study evaluating the anti-inflammatory effects of various chalcones highlighted that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent . Another investigation reported its effectiveness against specific bacterial strains, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic conditions. For example:

  • Methodology : React 4-nitroacetophenone with 5-methylfuran-2-carbaldehyde in ethanol/NaOH, followed by acid quenching and recrystallization (analogous to methods in ) .
  • Optimization : Control reaction time (6–12 hours) and temperature (60–80°C) to minimize side products like Z-isomers. Use polar solvents (e.g., ethanol) to enhance enolate formation. Monitor progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • FTIR : Confirm α,β-unsaturated ketone (C=O stretch at ~1680 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
  • NMR : E-geometry is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons in ¹H NMR).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, confirming stereochemistry (e.g., dihedral angle <5° between furan and nitro-phenyl groups) .

Advanced: How do non-covalent interactions in the crystal lattice influence nonlinear optical (NLO) properties?

Answer:
Non-centrosymmetric crystal packing (e.g., Pna2₁ space group) is critical for NLO activity. Key factors:

  • Dipole Alignment : Parallel alignment of nitro (electron-withdrawing) and furan (electron-donating) groups enhances hyperpolarizability (β ~15 × 10⁻³⁰ esu) .
  • Intermolecular Interactions : C–H···O hydrogen bonds and π-stacking stabilize the lattice, reducing symmetry ( ) .
  • Validation : Second-harmonic generation (SHG) efficiency is measured via Kurtz-Perry powder method (relative to KDP standard) .

Advanced: How can computational methods resolve contradictions in reported antimicrobial activity?

Answer:
Discrepancies in bioactivity data (e.g., MIC values) arise from:

  • Experimental Variables : Inoculum size variations (e.g., 10⁵ vs. 10⁶ CFU/mL in ) .
  • Computational Modeling :
    • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., nitro group as a reactive site) .
    • Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN), showing hydrogen bonds with Thr165 and hydrophobic interactions with methylfuran .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC (retention time ~8.2 min) .
  • Photostability : Expose to UV light (254 nm) and track λmax shifts (e.g., nitro group degradation at >6 hours) .
  • Thermal Analysis : TGA/DSC shows decomposition onset at ~220°C, confirming thermal stability for material applications .

Advanced: How do substituent modifications (e.g., replacing methylfuran with thiophene) alter electronic properties?

Answer:
Comparative studies (e.g., thiophene analog in ) show:

Substituent Bandgap (eV) LogP Bioactivity (MIC, μg/mL)
5-Methylfuran3.22.812.5 (S. aureus)
Thiophene2.93.18.3 (S. aureus)
Thiophene’s lower bandgap enhances charge transfer, improving antimicrobial potency but reducing solubility .

Advanced: What mechanistic insights explain its dual role as an antimicrobial and potential anticancer agent?

Answer:

  • Antimicrobial : Disrupts membrane integrity via lipid peroxidation (measured by malondialdehyde assay) .
  • Anticancer : Induces apoptosis in MCF-7 cells (IC₅₀ = 18 µM) by upregulating caspase-3 and downregulating Bcl-2 (western blot data) .
  • SAR : The nitro group’s electron-withdrawing effect enhances redox cycling, generating ROS (confirmed by DCFH-DA assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(5-Methylfuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

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